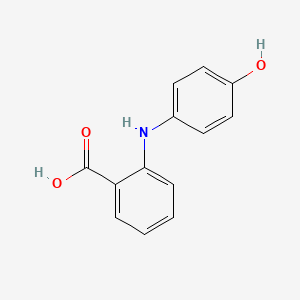

2-((4-Hydroxyphenyl)amino)benzoic acid

Descripción general

Descripción

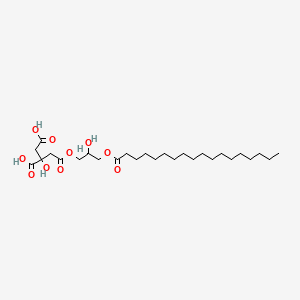

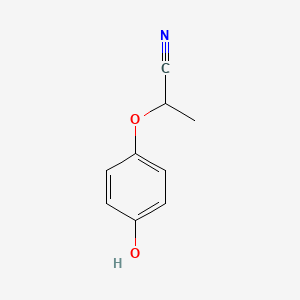

2-((4-Hydroxyphenyl)amino)benzoic acid, also known as 2-(4’-Hydroxybenzeneazo)benzoic acid, HABA, or HBABA, is a chemical compound with the linear formula: HOC6H4N=NC6H4CO2H . It has a molecular weight of 242.23 . This compound is used in laboratory chemicals .

Molecular Structure Analysis

The structure of a similar compound, 2-((E)-((Z)-3-(((4-hydroxyphenyl)amino)methylene)-4-oxocyclohexa-1,5-dien-1-yl)diazenyl)benzoic acid, was confirmed by single crystal X-ray diffraction and Hirshfeld surface analysis . It was found to exist predominantly in azo-enamine tautomeric form in the solid state .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the retrieved sources, it’s worth noting that azo compounds like this one can undergo reactions such as reduction, leading to the cleavage of the N-N bond to yield two primary amines .Aplicaciones Científicas De Investigación

Electrochemical Behavior

The electrochemical reduction of compounds closely related to 2-((4-Hydroxyphenyl)amino)benzoic acid has been extensively studied. For instance, the electrochemical reduction of 2-hydroxy-5-[(4-sulfophenyl)azo]benzoic acid and similar compounds shows significant impacts based on the position of sulfo substituent and the solution's pH. These compounds are predominantly reduced as hydrazone tautomers, leading to products like 5-amino salicylic acid and sulfanilic acid (Mandić, Nigović, & Šimunić, 2004).

Synthesis and Characterization

The synthesis and characterization of azo-benzoic acids, including variants of this compound, have been confirmed using various spectroscopic techniques. The study notes that acid-base dissociation and azo-hydrazone tautomerism occur in these compounds, with the extent of these equilibria dependent on solvent composition and/or the medium's pH (Baul et al., 2009).

Applications in Fluorescence Probes

Compounds related to this compound, such as 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid, have been designed as novel fluorescence probes. These probes can selectively detect highly reactive oxygen species and are resistant to light-induced autoxidation, making them useful in various biological and chemical applications (Setsukinai et al., 2003).

Drug Delivery Systems

Investigations into the complex formation between alpha cyclodextrin (a drug delivery system) and 2-(4-hydroxyphenylazo) benzoic acid reveal that alpha cyclodextrin is an effective carrier for this molecule. The study utilized various analytical techniques to confirm successful complex formation in both aqueous and solid-state forms (Dikmen, 2021).

Propiedades

IUPAC Name |

2-(4-hydroxyanilino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-10-7-5-9(6-8-10)14-12-4-2-1-3-11(12)13(16)17/h1-8,14-15H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCHIIPDUFNEQHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80469136 | |

| Record name | 2-(4-Hydroxyanilino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80469136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98156-55-9 | |

| Record name | 2-(4-Hydroxyanilino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80469136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

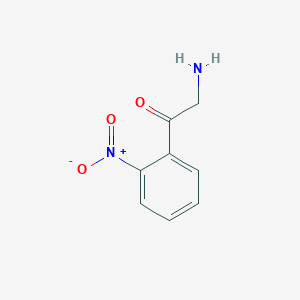

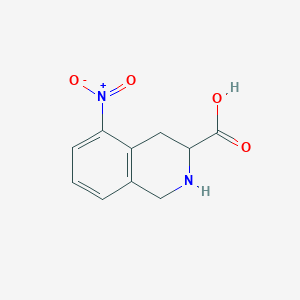

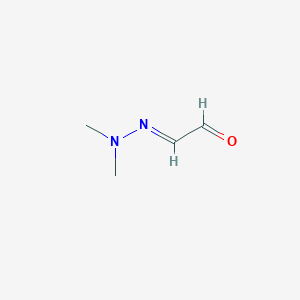

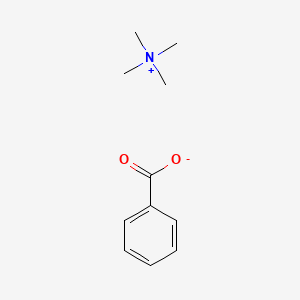

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoxaline](/img/structure/B1625318.png)

![Formamide, N-[(4-chlorophenyl)phenylmethyl]-](/img/structure/B1625319.png)

![3-[3-(4-Morpholinyl)propoxy]benzaldehyde](/img/structure/B1625328.png)